molecular formula C11H12FNO2 B6264980 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 904318-51-0

3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B6264980
CAS RN: 904318-51-0
M. Wt: 209.2
InChI Key:
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Description

3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one, commonly known as DMF-4-F, is an organic compound with a wide range of applications in the scientific field. It is composed of a dimethylamino group and a fluoro-2-hydroxyphenyl group attached to a prop-2-en-1-one backbone. This compound is used in many areas of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

DMF-4-F has a wide range of applications in the scientific field. It has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the study of enzyme inhibition, protein-protein interactions, and receptor binding. In addition, DMF-4-F has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.

Mechanism of Action

The mechanism of action of DMF-4-F is not well understood. However, it is thought to interact with proteins and enzymes in a variety of ways. It is believed to bind to certain amino acid residues, which can lead to changes in the structure and function of the protein or enzyme. In addition, DMF-4-F is thought to be able to interact with other molecules, such as lipids and carbohydrates, which can lead to changes in the structure and function of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMF-4-F are not well understood. However, it is thought to be able to affect a variety of biological processes, including enzyme inhibition, protein-protein interactions, and receptor binding. In addition, DMF-4-F is believed to be able to interact with other molecules, such as lipids and carbohydrates, which can lead to changes in the structure and function of the molecule.

Advantages and Limitations for Lab Experiments

The use of DMF-4-F in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low molecular weight, which makes it easy to handle and store. However, there are some limitations to the use of DMF-4-F in laboratory experiments. It is not very soluble in water, and it is sensitive to light and oxygen. In addition, it is not very stable in acidic or basic solutions.

Future Directions

There are several potential future directions for the use of DMF-4-F. It could be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of other molecules, such as lipids and carbohydrates. In addition, it could be used to study the effects of enzyme inhibitors and receptor binding. Finally, DMF-4-F could be used to develop new pharmaceuticals and therapeutic agents.

Synthesis Methods

DMF-4-F can be synthesized via a nucleophilic displacement reaction. This reaction involves the use of sodium hydroxide (NaOH) to catalyze the displacement of the dimethylamino group from the prop-2-en-1-one backbone. The resulting product is then reacted with 4-fluoro-2-hydroxyphenyl bromide in a nucleophilic substitution reaction. This reaction yields DMF-4-F as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one involves the condensation of 4-fluoro-2-hydroxybenzaldehyde with dimethylamine followed by the reaction of the resulting Schiff base with ethyl acetoacetate. The final product is obtained by dehydration of the resulting enamine.", "Starting Materials": [ "4-fluoro-2-hydroxybenzaldehyde", "dimethylamine", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 4-fluoro-2-hydroxybenzaldehyde with dimethylamine to form the Schiff base", "Step 2: Reaction of the Schiff base with ethyl acetoacetate to form the enamine", "Step 3: Dehydration of the enamine to form 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one" ] }

CAS RN

904318-51-0

Product Name

3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C11H12FNO2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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